molecular formula C9H8F3NO2 B3094566 2,4,6-Trifluoro-DL-Phenylalanine CAS No. 1259973-37-9

2,4,6-Trifluoro-DL-Phenylalanine

Cat. No.: B3094566
CAS No.: 1259973-37-9
M. Wt: 219.16 g/mol
InChI Key: FFQWNGIXCCSUNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-Trifluoro-DL-Phenylalanine: is a synthetic amino acid derivative where three hydrogen atoms on the benzene ring of phenylalanine are replaced by fluorine atoms. This modification imparts unique properties to the compound, making it valuable in various scientific and industrial applications. The compound has the molecular formula C9H8F3NO2 and a molecular weight of 219.16 g/mol .

Scientific Research Applications

2,4,6-Trifluoro-DL-Phenylalanine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trifluoro-DL-Phenylalanine typically involves the fluorination of phenylalanine derivatives. One common method is the direct fluorination of N-acetyl-DL-2,4,6-trimethylphenylalanine using a fluorinating agent such as Selectfluor. The reaction is carried out under mild conditions to ensure selective fluorination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trifluoro-DL-Phenylalanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the trifluoromethyl groups to other functional groups.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution with amines can produce amino derivatives .

Mechanism of Action

The mechanism of action of 2,4,6-Trifluoro-DL-Phenylalanine involves its incorporation into proteins and peptides, where the fluorine atoms can influence the overall structure and function. The fluorine atoms can affect hydrogen bonding, hydrophobic interactions, and the overall stability of the protein. This can lead to changes in the protein’s activity, making it a valuable tool in studying protein function and designing new therapeutics .

Comparison with Similar Compounds

  • 2,4-Difluoro-DL-Phenylalanine
  • 3,5-Difluoro-DL-Phenylalanine
  • 4-Fluoro-DL-Phenylalanine

Comparison: 2,4,6-Trifluoro-DL-Phenylalanine is unique due to the presence of three fluorine atoms on the benzene ring, which significantly alters its chemical and physical properties compared to its analogs. The trifluoromethyl groups increase the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications in drug design and material science .

Properties

IUPAC Name

2-amino-3-(2,4,6-trifluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c10-4-1-6(11)5(7(12)2-4)3-8(13)9(14)15/h1-2,8H,3,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQWNGIXCCSUNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CC(C(=O)O)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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